molecular formula C8H12N2O2 B13766746 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid CAS No. 742005-47-6

5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid

Cat. No.: B13766746
CAS No.: 742005-47-6
M. Wt: 168.19 g/mol
InChI Key: XQTZGAZARDQNFF-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid is a chemical compound offered for research and development purposes. The 1,4-diazepine core scaffold is of significant interest in medicinal chemistry . Derivatives of this seven-membered ring system are known to exhibit a range of pharmacological activities, including tranquilizing, muscle-relaxant, anti-convulsant, and sedative effects . This specific analog, functionalized with a carboxylic acid group at the 2-position, provides a versatile synthetic handle for further chemical modification and exploration of structure-activity relationships (SAR). Researchers can utilize this compound in the design and synthesis of novel molecules for neuroscientific and pharmacological screening. The compound is intended for use in laboratory research only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

742005-47-6

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5,7-dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-5-3-6(2)10-7(4-9-5)8(11)12/h3,7,10H,4H2,1-2H3,(H,11,12)

InChI Key

XQTZGAZARDQNFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NCC(N1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid

General Synthetic Strategy

The synthesis of 1,4-diazepine derivatives, including the target compound, typically involves the condensation of appropriate diamines with electrophilic carbonyl or carboxyl derivatives, followed by cyclization and functional group modifications. The presence of methyl groups at positions 5 and 7 and the carboxylic acid moiety at position 2 necessitates selective functionalization and ring closure strategies.

Specific Synthetic Routes

Condensation and Cyclization Approach

One established method involves the condensation of substituted diamines with di-electrophilic reagents to form the diazepine ring system. For example, aromatic o-diamines react with 1,3-dielectrophilic compounds under reflux in methanol with triethylamine as a base to yield diazepine derivatives with good yields (up to 90%).

  • Reaction Conditions : Reflux in methanol for 16 hours with triethylamine.
  • Purification : Column chromatography using dichloromethane:methanol (20:1).
  • Yield : Approximately 90% for related diazepine derivatives.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Remarks Reference
Condensation with 1,3-dielectrophiles Aromatic o-diamines, triethylamine, MeOH reflux ~90 High yield, suitable for analogues
Base-mediated alkylation Aminoethyl chlorides, K2CO3, DMF, microwave Not specified Regioselective N-4 alkylation
Esterification & decarboxylation NaOH in MeOH, reflux 59 Used for ester intermediates
Imidoyl chloride + isocyanide Tos-MIC, t-BuOK, low temp to RT, NaHCO3 work-up 70–85 Scalable, economical, industrially viable
Picrate salt formation Picric acid, HCl, alcohol/water N/A For characterization, not synthesis

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural features, physical properties, and applications of 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid and related compounds:

Compound Name Core Structure Substituents Key Properties Applications/Notes
This compound 1,4-Diazepine - 5,7-dimethyl
- 2-carboxylic acid
- Moderate acidity (carboxylic acid)
- Likely lipophilic (due to methyl groups)
Potential intermediate for CNS drugs; structural similarity to benzodiazepines .
Methylclonazepam
(5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one)
1,4-Benzodiazepine - 2-chlorophenyl
- 7-nitro
- 1-methyl
- High purity (pharmaceutical grade)
- Nitro group enhances reactivity
Approved anxiolytic/sedative; nitro group critical for activity .
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
(CAS 3663-80-7)
1,4-Dioxine - 2-carboxylic acid - Melting point: ~165–166°C
- pKa ~4.44 (predicted)
Used as a pharmacopeial impurity standard (e.g., doxazosin impurity) .
5,6-Dihydro-[1,4]dioxine-2-carboxylic acid
(CAS 61564-98-5)
1,4-Dioxine - 2-carboxylic acid - Melting point: 165–166°C
- Predicted density: 1.412 g/cm³
Intermediate in organic synthesis; limited pharmacological use .
6-Amino-5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester 1,4-Diazepane - 5-oxo
- 6-amino
- Benzyl ester
- Polar functional groups (amino, ester) Synthetic precursor for modified peptides or enzyme inhibitors .

Key Differences and Implications

Ring Systems: Diazepine vs. Diazepine vs. Dioxine: Replacing nitrogen atoms in diazepine with oxygen (as in dioxine derivatives) increases polarity and hydrogen-bonding capacity, affecting solubility and bioavailability .

Functional Groups: The absence of electron-withdrawing groups (e.g., nitro in methylclonazepam) in the target compound may reduce electrophilic reactivity, making it less prone to metabolic degradation .

Physicochemical Properties :

  • Acidity : The carboxylic acid group in the target compound and dioxine analogs (pKa ~4.44) suggests moderate acidity, favoring ionization at physiological pH, unlike esterified benzodiazepines (e.g., methylclonazepam) .
  • Thermal Stability : Dioxine-carboxylic acids exhibit higher melting points (~165°C) compared to diazepine derivatives, likely due to stronger intermolecular hydrogen bonding .

Biological Activity

5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid (CAS No. 3187-88-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC7H12N2
Molecular Weight124.19 g/mol
Density1 g/cm³
Boiling Point189.6ºC at 760 mmHg
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been observed to exhibit:

  • Antimicrobial Activity : The compound may inhibit enzymes involved in microbial growth, showcasing its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that it can modulate pathways related to cancer cell proliferation and survival.

Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Studies : Research indicates that derivatives of diazepines exhibit significant antimicrobial activity against various pathogens. The mechanism often involves enzyme inhibition or disruption of cellular processes in bacteria and fungi .
  • Anticancer Activity : A notable study demonstrated that diazepine derivatives could inhibit the growth of ovarian cancer cell lines by affecting key signaling pathways such as PAK1-dependent pathways. The IC50 values for growth inhibition were reported around 10–20 µM .
  • G-protein Coupled Receptors (GPCRs) : The compound's potential as an allosteric modulator of GPCRs has been explored, suggesting it may enhance or inhibit receptor activity depending on the context .

Case Study 1: Anticancer Activity

In a study involving ovarian cancer cell lines (TYK-nu and RMUG-S), treatment with diazepine derivatives resulted in significant growth inhibition. The IC50 values were approximately 10 µM for TYK-nu and 20 µM for RMUG-S, indicating a potent effect on cancer cell proliferation without significant toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that compounds similar to 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine displayed strong antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial enzyme activity essential for cell wall synthesis.

Q & A

Q. What are the optimal synthetic routes for 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine-2-carboxylic acid?

Methodological Answer: Synthesis typically involves refluxing precursors in acetic acid with sodium acetate as a catalyst, analogous to methods used for structurally related diazepines. For example, a similar compound (3,4-dihydrobenzo derivatives) was synthesized via enzymatic resolution using Arthrobacter sp. lipase in n-butanol/water systems, yielding 42% enantiopure product after acidification . Key steps include:

  • Precursor selection : Use 2-aminothiazol-4(5H)-one derivatives as starting materials.
  • Reaction conditions : Reflux in acetic acid for 3–5 hours.
  • Purification : Recrystallization from DMF/acetic acid mixtures to achieve >97% purity .

Table 1 : Comparison of Synthesis Routes

MethodYieldPurityKey Reagents/ConditionsReference
Acid-catalyzed cyclization42%99% eeAcetic acid, sodium acetate
Enzymatic resolution35–50%97%Lipase, n-butanol/water buffer

Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, the picrate salt of a related diazepine derivative was characterized with SHELXL, achieving R-values < 0.05 .
  • Spectroscopy : Use 1H^1H-NMR to confirm methyl group positions (δ 2.1–2.3 ppm for dimethyl groups) and 13C^{13}C-NMR to identify carboxylic acid carbons (δ 170–175 ppm). IR spectroscopy verifies C=O stretches (~1680 cm1^{-1}) .

Q. What stability considerations are critical for handling this compound under varying experimental conditions?

Methodological Answer:

  • Solubility : The compound is moderately soluble in polar solvents (e.g., DMSO: ~0.6 mg/mL), but unstable in aqueous alkaline conditions due to hydrolysis of the diazepine ring .
  • Storage : Store under inert gas at –20°C to prevent oxidation.
  • pH sensitivity : Avoid prolonged exposure to pH > 8.0, as this may degrade the carboxylic acid moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational models and experimental data (e.g., NMR vs. XRD)?

Methodological Answer:

  • Data reconciliation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray bond lengths/angles. For example, deviations >0.05 Å in bond lengths suggest model inaccuracies .
  • Dynamic NMR analysis : Use variable-temperature 1H^1H-NMR to detect conformational flexibility that static XRD might miss .
  • Software tools : Cross-validate using Gaussian (DFT) and SHELX (crystallography) outputs .

Q. What strategies enable regioselective functionalization of the diazepine ring?

Methodological Answer:

  • Electrophilic substitution : Target the electron-rich C5 and C7 positions using nitration or halogenation. For example, bromination at C7 was achieved with NBS in CCl4_4 .
  • Protection/deprotection : Temporarily protect the carboxylic acid group with tert-butyl esters to direct reactivity to the diazepine core .
  • Catalysis : Use Pd-mediated cross-coupling for C–H activation at methyl-substituted positions .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., GABA receptors). Validate with experimental IC50_{50} values .
  • ADMET prediction : Employ SwissADME to assess bioavailability (e.g., LogP ~1.5 suggests moderate membrane permeability) .
  • QM/MM simulations : Model reaction pathways for ring-opening or decarboxylation under physiological pH .

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